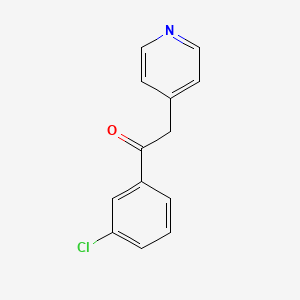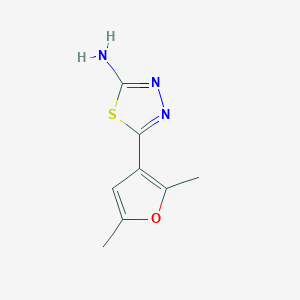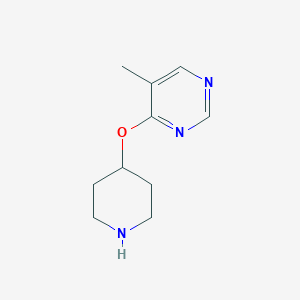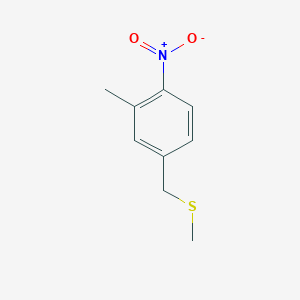
2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methyl group (-CH3) and a methylsulfanylmethyl group (-SCH3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene typically involves the nitration of a suitable precursor. One common method is the nitration of 2-Methyl-4-(methylsulfanylmethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For example, if the compound is used as an antimicrobial agent, its nitro group may be reduced within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The methylsulfanylmethyl group may also interact with biological targets, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Methyl-4-(methylsulfanylmethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-2-nitroaniline: Contains an amino group instead of the methylsulfanylmethyl group, leading to different chemical properties and applications.
2-Methyl-4-(methylsulfonylmethyl)-1-nitrobenzene:
Uniqueness
2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene is unique due to the presence of both the nitro group and the methylsulfanylmethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making the compound versatile for various synthetic and research applications.
特性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC名 |
2-methyl-4-(methylsulfanylmethyl)-1-nitrobenzene |
InChI |
InChI=1S/C9H11NO2S/c1-7-5-8(6-13-2)3-4-9(7)10(11)12/h3-5H,6H2,1-2H3 |
InChIキー |
QHHHDODRETWSHK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CSC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
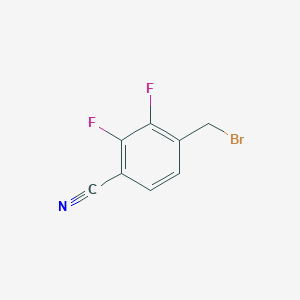
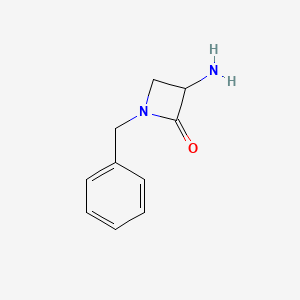
![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)


![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)

